4-[5-(benzylsulfanyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]pyridine
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Overview
Description
4-[5-(benzylsulfanyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]pyridine is a heterocyclic compound that contains a triazole ring, a pyridine ring, and a benzylsulfanyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(benzylsulfanyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]pyridine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine derivatives with appropriate nitriles under acidic or basic conditions.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced through nucleophilic substitution reactions, where a benzyl halide reacts with a thiol group.
Coupling with Pyridine: The final step involves coupling the triazole derivative with a pyridine ring, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the pyridine ring, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under conditions such as acidic or basic environments, often with the aid of catalysts.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the triazole or pyridine rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[5-(benzylsulfanyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[5-(benzylsulfanyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity. The benzylsulfanyl group may enhance the compound’s binding affinity and specificity. The pyridine ring can interact with various biological pathways, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-[5-(benzylsulfanyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine
- 4-[5-(benzylsulfanyl)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]pyridine
- 4-[5-(benzylsulfanyl)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]pyridine
Uniqueness
4-[5-(benzylsulfanyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]pyridine is unique due to the presence of the 4-chlorophenyl group, which can influence its biological activity and chemical reactivity. This compound’s specific combination of functional groups provides distinct properties that can be leveraged in various applications.
Properties
CAS No. |
498546-33-1 |
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Molecular Formula |
C20H15ClN4S |
Molecular Weight |
378.9 g/mol |
IUPAC Name |
4-[5-benzylsulfanyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C20H15ClN4S/c21-17-6-8-18(9-7-17)25-19(16-10-12-22-13-11-16)23-24-20(25)26-14-15-4-2-1-3-5-15/h1-13H,14H2 |
InChI Key |
QAFGNVGHGIZRSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=NC=C4 |
Origin of Product |
United States |
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